molecular formula C25H20FN5O4S B11051199 2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11051199
M. Wt: 505.5 g/mol
InChI Key: JDHQCNRNZRWRBD-UHFFFAOYSA-N
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Description

2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a hexahydroquinoline core, which is known for its biological activity, and is further functionalized with fluorophenyl, nitrophenyl, thiazolyl, and carboxamide groups, enhancing its chemical versatility and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch reaction, which synthesizes hexahydroquinoline derivatives. The process generally includes:

    Condensation Reaction: Combining an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester, and an ammonium acetate in the presence of a catalyst.

    Cyclization: Formation of the hexahydroquinoline ring system.

    Functional Group Introduction: Subsequent steps introduce the nitrophenyl, thiazolyl, and carboxamide groups through various substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, hexahydroquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In the industrial sector, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl and nitrophenyl groups could enhance binding affinity and specificity, while the thiazolyl group might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 2-amino-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s biological activity, metabolic stability, and overall chemical reactivity, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H20FN5O4S

Molecular Weight

505.5 g/mol

IUPAC Name

2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-4,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H20FN5O4S/c26-15-7-9-16(10-8-15)30-18-5-2-6-19(32)21(18)20(14-3-1-4-17(13-14)31(34)35)22(23(30)27)24(33)29-25-28-11-12-36-25/h1,3-4,7-13,20H,2,5-6,27H2,(H,28,29,33)

InChI Key

JDHQCNRNZRWRBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C(=O)NC4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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